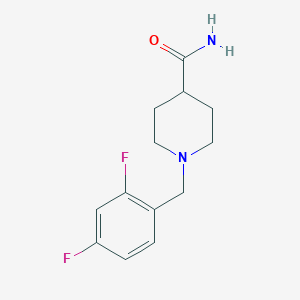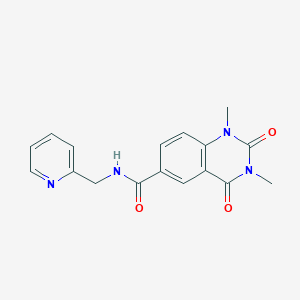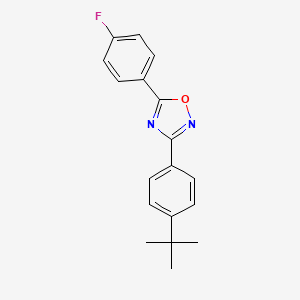![molecular formula C18H26ClNO B5168589 2-[(benzylamino)methyl]-2-adamantanol hydrochloride](/img/structure/B5168589.png)
2-[(benzylamino)methyl]-2-adamantanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylamino)methyl]-2-adamantanol hydrochloride is a chemical compound that has been widely studied for its various applications in scientific research. It is a hydrochloride salt of 2-[(Benzylamino)methyl]-2-adamantanol, which is a derivative of adamantane. This compound is used in various fields of research, such as pharmacology, biochemistry, and medicinal chemistry.
Applications De Recherche Scientifique
2-[(Benzylamino)methyl]-2-adamantanol hydrochloride has been extensively studied for its various applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the nervous system. This property makes it a potential therapeutic agent for the treatment of Alzheimer's disease. The compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been found to have anticancer activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride involves the inhibition of acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function. The compound also inhibits the replication of herpes simplex virus by interfering with the viral DNA synthesis. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In the case of Alzheimer's disease, the compound can improve cognitive function by increasing the levels of acetylcholine in the nervous system. In the case of herpes simplex virus, the compound inhibits the replication of the virus, leading to a reduction in the severity of symptoms. In the case of cancer, the compound induces apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride in lab experiments include its potent inhibitory activity against acetylcholinesterase, antiviral activity against herpes simplex virus, and anticancer activity against various cancer cell lines. However, the limitations of using the compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride. One potential direction is the development of the compound as a therapeutic agent for Alzheimer's disease. Another potential direction is the development of the compound as an antiviral agent for the treatment of herpes simplex virus infections. Additionally, further research is needed to determine the safety and efficacy of the compound for use in cancer treatment. Finally, the development of new synthetic methods for the compound may lead to improvements in its purity and potency.
Méthodes De Synthèse
The synthesis of 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride involves the reaction of 2-adamantanone with benzylamine in the presence of sodium borohydride. The reaction yields 2-[(Benzylamino)methyl]-2-adamantanol, which is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. The purity of the compound can be improved by recrystallization.
Propriétés
IUPAC Name |
2-[(benzylamino)methyl]adamantan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c20-18(12-19-11-13-4-2-1-3-5-13)16-7-14-6-15(9-16)10-17(18)8-14;/h1-5,14-17,19-20H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNMRQFOLPLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CNCC4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)

![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)
![1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)
![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)


![N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5168569.png)
![2,6-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5168571.png)

![4-benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5168587.png)
